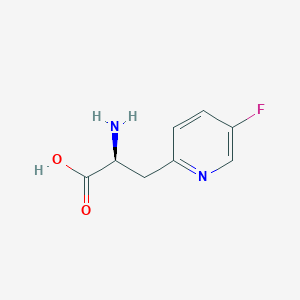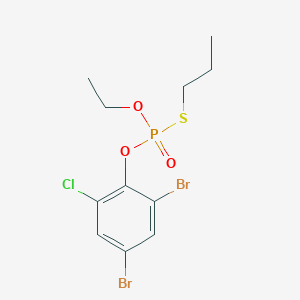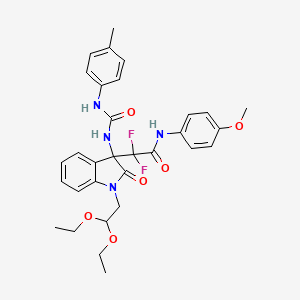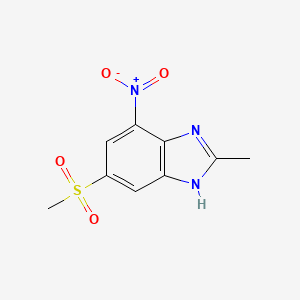
6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole typically involves the following steps:
Sulfonation: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Cyclization Conditions: Acidic or basic conditions, often with the use of catalysts.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
Cyclized Products: Formed through cyclization reactions, leading to more complex heterocyclic compounds.
科学研究应用
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents, particularly those with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.
作用机制
The mechanism of action of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzimidazole ring can interact with nucleic acids and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-Methyl-4-nitro-1H-benzo[d]imidazole: Lacks the methylsulfonyl group, which may result in different biological activity and chemical reactivity.
6-(Methylsulfonyl)-4-nitro-1H-benzo[d]imidazole: Lacks the methyl group, which can affect its solubility and interaction with biological targets.
2-Methyl-6-(methylsulfonyl)-1H-benzo[d]imidazole: Lacks the nitro group, which can significantly alter its redox properties and biological activity.
Uniqueness
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold for drug development and other applications in scientific research.
属性
CAS 编号 |
91224-49-6 |
|---|---|
分子式 |
C9H9N3O4S |
分子量 |
255.25 g/mol |
IUPAC 名称 |
2-methyl-6-methylsulfonyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O4S/c1-5-10-7-3-6(17(2,15)16)4-8(12(13)14)9(7)11-5/h3-4H,1-2H3,(H,10,11) |
InChI 键 |
FJAMBSRKFPYAGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


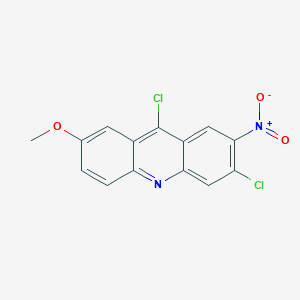
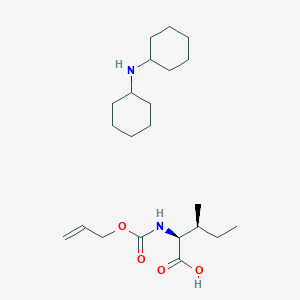



![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)



![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
